molecular formula C7H12N4O5 B3061097 Tetrahydro-1,3,4-tris(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione CAS No. 5001-82-1

Tetrahydro-1,3,4-tris(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione

Cat. No.: B3061097
CAS No.: 5001-82-1
M. Wt: 232.19 g/mol
InChI Key: IQAIFQCNPCBECX-UHFFFAOYSA-N
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Description

Tetrahydro-1,3,4-tris(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms within their ring structure This particular compound is characterized by its unique structure, which includes multiple hydroxymethyl groups and a fused imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1,3,4-tris(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as arylhalides and heterocycles . Another method involves the use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts, facilitating the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and tailored to the requirements of the end product.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-1,3,4-tris(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation and reducing agents like sodium borohydride for reduction . Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Tetrahydro-1,3,4-tris(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tetrahydro-1,3,4-tris(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the inhibition or activation of specific enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler heterocyclic compound with a similar ring structure.

    Benzimidazole: Contains a fused benzene ring, offering different chemical properties and applications.

    Thiazole: Another heterocyclic compound with sulfur in the ring, providing distinct reactivity and uses.

Uniqueness

Tetrahydro-1,3,4-tris(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione is unique due to its multiple hydroxymethyl groups and fused imidazole ring system.

Properties

IUPAC Name

3,4,6-tris(hydroxymethyl)-3a,6a-dihydro-1H-imidazo[4,5-d]imidazole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O5/c12-1-9-4-5(11(3-14)7(9)16)10(2-13)6(15)8-4/h4-5,12-14H,1-3H2,(H,8,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAIFQCNPCBECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N1C2C(N(C(=O)N2)CO)N(C1=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884123
Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4-tris(hydroxymethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5001-82-1
Record name Tetrahydro-1,3,4-tris(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5001-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylolacetylenediureine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4-tris(hydroxymethyl)-
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Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4-tris(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-1,3,4-tris(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydro-1,3,4-tris(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Reactant of Route 2
Tetrahydro-1,3,4-tris(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Reactant of Route 3
Tetrahydro-1,3,4-tris(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Reactant of Route 4
Tetrahydro-1,3,4-tris(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Reactant of Route 5
Tetrahydro-1,3,4-tris(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Reactant of Route 6
Tetrahydro-1,3,4-tris(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione

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